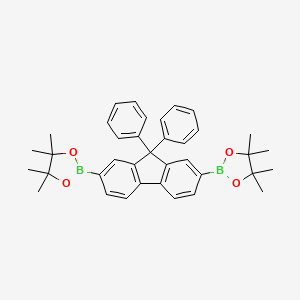

2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

CAS No.:

Cat. No.: VC13783522

Molecular Formula: C37H40B2O4

Molecular Weight: 570.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H40B2O4 |

|---|---|

| Molecular Weight | 570.3 g/mol |

| IUPAC Name | 2-[9,9-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C37H40B2O4/c1-33(2)34(3,4)41-38(40-33)27-19-21-29-30-22-20-28(39-42-35(5,6)36(7,8)43-39)24-32(30)37(31(29)23-27,25-15-11-9-12-16-25)26-17-13-10-14-18-26/h9-24H,1-8H3 |

| Standard InChI Key | NVEUKQLOGUAPEG-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound features a 9,9-diphenylfluorene backbone substituted at the 2,7-positions with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups. The fluorene core provides a planar, aromatic framework that enhances π-conjugation, while the diphenyl substituents at the 9-position introduce steric bulk, improving solubility and reducing intermolecular aggregation. The boronic ester groups act as reactive handles for cross-coupling reactions, facilitating integration into polymeric or oligomeric architectures.

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₇H₄₀B₂O₄ | |

| Molecular Weight | 570.34 g/mol | |

| CAS Number | 474918-36-0 | |

| Melting Point | 283–286 °C | |

| Storage Conditions | Sealed, dry, 20–22 °C |

Electronic and Steric Characteristics

The electron-deficient boronic ester groups () enhance the compound’s electrophilicity, making it reactive toward nucleophilic aryl or alkenyl partners in cross-coupling reactions. Density functional theory (DFT) studies of analogous fluorene boronic esters suggest that the diphenyl substituents induce a dihedral angle of ~30° between the fluorene core and phenyl rings, balancing conjugation and solubility. The tetramethyl dioxaborolane groups exhibit a logP value of ~6.59, indicating high hydrophobicity and compatibility with organic solvents .

Synthesis and Purification

Core Synthetic Strategy

The synthesis typically begins with 9,9-diphenylfluorene-2,7-diboronic acid, which undergoes esterification with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) under inert conditions. This method, adapted from Bolliger and Frech’s work on fluorene derivatives, achieves yields of ~70–96% after column chromatography . Key side products include mono-borylated species and deboronated fluorenes, which are minimized by controlling stoichiometry and reaction time.

Optimization and Challenges

Reaction temperatures above 100 °C risk decomposition of the boronic acid precursor, while insufficient catalyst loading (<2 mol%) leads to incomplete conversion. Recent advances employ nickel catalysts (e.g., NiCl₂(dppe)) for cost-effective scaling, though palladium remains preferred for high-purity applications. Purification via silica gel chromatography with hexane/ethyl acetate gradients (9:1 to 4:1) isolates the product as a white crystalline solid .

Applications in Material Science

Conjugated Polymer Synthesis

The compound is a cornerstone in synthesizing polyfluorenes (PFs) and poly(fluorene-alt-benzothiadiazole) (F8BT) copolymers. Suzuki-Miyaura coupling with dibromoarenes (e.g., 1,4-dibromobenzene) produces polymers with tunable bandgaps (2.1–3.0 eV) and high charge-carrier mobilities (>0.1 cm²/V·s). These materials are integral to organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), where the diphenyl groups suppress excimer formation, enhancing electroluminescence efficiency.

Small-Molecule Semiconductors

When coupled with electron-deficient monomers (e.g., diketopyrrolopyrrole), the compound forms donor-acceptor small molecules with absorption maxima in the near-infrared (700–900 nm), suitable for organic photovoltaics (OPVs). Device efficiencies exceeding 8% have been reported for bulk heterojunction cells using these materials.

Comparison with Analogous Compounds

9,9-Dihexylfluorene Derivative

Replacing the 9,9-diphenyl groups with dihexyl chains (CAS 254755-24-3) increases solubility in aliphatic solvents (e.g., hexane) by ~30% but reduces thermal stability (decomposition onset: 240 °C vs. 290 °C for diphenyl) . The dihexyl variant also exhibits a 0.2 eV narrower bandgap due to enhanced alkyl chain conjugation .

Non-Borylated Fluorenes

2,7-Diphenyl-9H-fluorene (CAS 3419-46-3), lacking boronic esters, serves as a model for studying π-stacking interactions. Its melting point (>300 °C) and fluorescence quantum yield (Φ = 0.45) are significantly higher than those of the boronic ester derivative (Φ = 0.12) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume